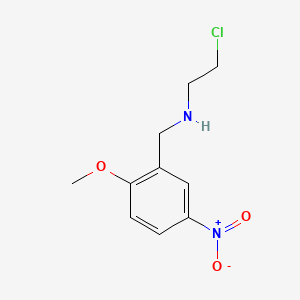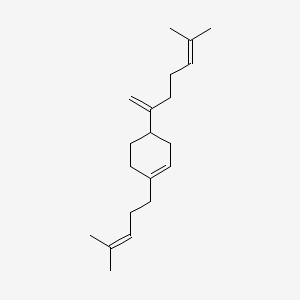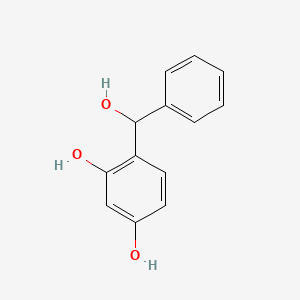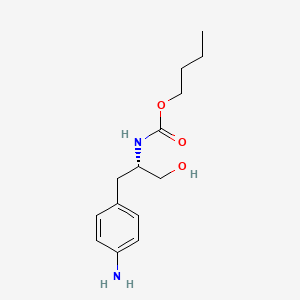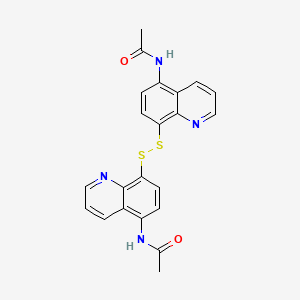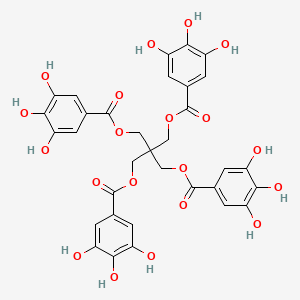
Pentaerythrityl tallate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythrityl tallate is an ester derived from pentaerythritol and tall oil fatty acids. It is primarily used as a lubricant and plasticizer in various industrial applications. The compound is known for its excellent thermal stability, lubricity, and biodegradability, making it a valuable component in many formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaerythrityl tallate is synthesized through an esterification reaction between pentaerythritol and tall oil fatty acids. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc oxide, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 180-220°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where pentaerythritol and tall oil fatty acids are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is purified through distillation or filtration to remove any unreacted materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythrityl tallate primarily undergoes esterification and hydrolysis reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Esterification: Pentaerythritol and tall oil fatty acids in the presence of a catalyst like zinc oxide at 180-220°C.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Esterification: this compound.
Hydrolysis: Pentaerythritol and tall oil fatty acids.
Applications De Recherche Scientifique
Pentaerythrityl tallate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its biodegradability and potential use in environmentally friendly lubricants.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
Pentaerythrityl tallate exerts its effects primarily through its physical properties rather than specific molecular interactions. Its lubricity and thermal stability are due to the long-chain fatty acids from tall oil, which provide a protective layer on surfaces, reducing friction and wear. The ester bonds in this compound contribute to its stability and resistance to thermal degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythrityl tetranitrate: An explosive compound with different applications.
Pentaerythritol tetrastearate: Used as a lubricant and plasticizer with similar properties but different fatty acid composition.
Trimethylolpropane triester: Another ester used as a lubricant and plasticizer with comparable thermal stability and lubricity.
Uniqueness
Pentaerythrityl tallate is unique due to its combination of pentaerythritol and tall oil fatty acids, providing a balance of biodegradability, thermal stability, and lubricity. This makes it particularly valuable in applications where environmental impact and performance are critical considerations .
Propriétés
Formule moléculaire |
C33H28O20 |
|---|---|
Poids moléculaire |
744.6 g/mol |
Nom IUPAC |
[3-(3,4,5-trihydroxybenzoyl)oxy-2,2-bis[(3,4,5-trihydroxybenzoyl)oxymethyl]propyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C33H28O20/c34-17-1-13(2-18(35)25(17)42)29(46)50-9-33(10-51-30(47)14-3-19(36)26(43)20(37)4-14,11-52-31(48)15-5-21(38)27(44)22(39)6-15)12-53-32(49)16-7-23(40)28(45)24(41)8-16/h1-8,34-45H,9-12H2 |
Clé InChI |
HGDPOYPVKKZJTC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)COC(=O)C4=CC(=C(C(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



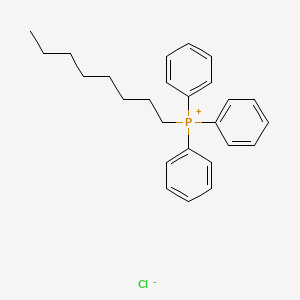
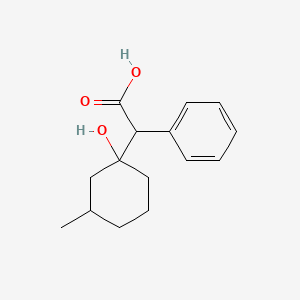
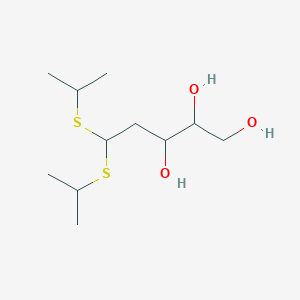
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
